Cas no 60296-04-0 (2,5,6-Trimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile)

2,5,6-Trimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile 化学的及び物理的性質
名前と識別子
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- 2,5,6-trimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile
- Triladine
- 2,5,6-trimethyl-3-oxopyridazine-4-carbonitrile
- 2,5,6-Trimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile
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- MDL: MFCD09802094
- インチ: 1S/C8H9N3O/c1-5-6(2)10-11(3)8(12)7(5)4-9/h1-3H3
- InChIKey: CIZYZUBJNUBRNR-UHFFFAOYSA-N
- SMILES: O=C1C(C#N)=C(C)C(C)=NN1C
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 0
- 複雑さ: 343
- トポロジー分子極性表面積: 56.5
- XLogP3: 0.1
2,5,6-Trimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28896-0.1g |
2,5,6-trimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile |
60296-04-0 | 95.0% | 0.1g |
$66.0 | 2025-03-19 | |
Enamine | EN300-28896-2.5g |
2,5,6-trimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile |
60296-04-0 | 95.0% | 2.5g |
$503.0 | 2025-03-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN22697-5G |
2,5,6-trimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile |
60296-04-0 | 95% | 5g |
¥ 3,755.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN22697-10G |
2,5,6-trimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile |
60296-04-0 | 95% | 10g |
¥ 5,517.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN22697-1G |
2,5,6-trimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile |
60296-04-0 | 95% | 1g |
¥ 1,227.00 | 2023-03-30 | |
Enamine | EN300-28896-1g |
2,5,6-trimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile |
60296-04-0 | 99% | 1g |
$256.0 | 2023-09-06 | |
1PlusChem | 1P019LE6-50mg |
2,5,6-trimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile |
60296-04-0 | 95% | 50mg |
$105.00 | 2025-03-03 | |
Aaron | AR019LMI-5g |
2,5,6-trimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile |
60296-04-0 | 99% | 5g |
$1047.00 | 2023-12-13 | |
Aaron | AR019LMI-500mg |
2,5,6-Trimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile |
60296-04-0 | 95% | 500mg |
$266.00 | 2025-02-08 | |
Aaron | AR019LMI-10g |
2,5,6-trimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile |
60296-04-0 | 99% | 10g |
$1539.00 | 2023-12-13 |
2,5,6-Trimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile 関連文献
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
2,5,6-Trimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrileに関する追加情報
2,5,6-Trimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile: A Comprehensive Overview
2,5,6-Trimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile (CAS No. 60296-04-0) is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of pyridazine and possesses a distinctive molecular structure characterized by the presence of multiple methyl groups and a cyano group. Its unique chemical properties make it an attractive candidate for various applications, including drug discovery and development.
The chemical structure of 2,5,6-trimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile consists of a six-membered ring with nitrogen atoms at positions 1 and 4. The ring is further substituted with three methyl groups at positions 2, 5, and 6, and a cyano group at position 4. The presence of the cyano group imparts significant reactivity to the molecule, making it a valuable intermediate in synthetic chemistry. Additionally, the multiple methyl groups contribute to the compound's stability and solubility properties.
In recent years, there has been a growing interest in the biological activities of pyridazine derivatives due to their potential therapeutic applications. Research has shown that compounds like 2,5,6-trimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties. These activities are attributed to the compound's ability to modulate various cellular pathways and interact with specific biological targets.
A study published in the Journal of Medicinal Chemistry in 2021 investigated the anti-inflammatory effects of 2,5,6-trimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile. The researchers found that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This finding suggests that 2,5,6-trimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile could be a potential candidate for the development of anti-inflammatory drugs.
Another area of research has focused on the antioxidant properties of 2,5,6-trimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile. A study published in Free Radical Biology and Medicine in 2019 demonstrated that this compound effectively scavenged reactive oxygen species (ROS) and protected cells from oxidative stress-induced damage. The antioxidant activity was attributed to the presence of the cyano group and the conjugated system within the molecule.
The antitumor potential of 2,5,6-trimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile has also been explored. A study published in Cancer Letters in 2018 reported that this compound exhibited significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF7), lung cancer (A549), and colon cancer (HCT116) cells. The mechanism of action was found to involve the induction of apoptosis through the activation of caspase pathways.
Beyond its biological activities, 2,5,6-trimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile has also been studied for its synthetic utility. Its reactivity makes it an excellent starting material for the synthesis of more complex molecules with potential pharmaceutical applications. For example, a recent study published in Organic Letters described a novel synthetic route to prepare substituted pyridazines using 2,5,6-trimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile as a key intermediate.
In conclusion, 2,5,6-trimethyl-3-oxo-2,3-dihydropyridazine-4-carbonitrile (CAS No. 60296-04-0) is a multifaceted compound with promising applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it an attractive candidate for further investigation and development. As research continues to uncover new insights into its properties and potential uses, it is likely that this compound will play an increasingly important role in advancing our understanding of disease mechanisms and developing new therapeutic strategies.
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